molecular formula C10H8N4O B1298854 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 83702-52-7

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1298854
CAS No.: 83702-52-7
M. Wt: 200.2 g/mol
InChI Key: OVSWMPRBOLNAMS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is systematically named according to IUPAC rules, reflecting its fused bicyclic core and substituent positions. The parent structure, pyrazolo[1,5-a]pyrimidine , consists of a pyrazole ring fused with a pyrimidine ring at positions 1 and 5 (Figure 1). The numbering begins at the pyrazole nitrogen, with substituents assigned as follows:

  • Acetyl group (-COCH₃) at position 6
  • Methyl group (-CH₃) at position 7
  • Cyano group (-CN) at position 3

The molecular formula is C₁₀H₈N₄O , confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis.

Table 1: Key molecular parameters

Property Value Source
Molecular formula C₁₀H₈N₄O
Molecular weight (g/mol) 200.20
IUPAC name This compound

Crystallographic Characterization of Pyrazolo[1,5-a]pyrimidine Core

X-ray crystallographic studies of analogous pyrazolo[1,5-a]pyrimidine derivatives reveal a planar bicyclic system with bond lengths and angles consistent with aromatic delocalization. Key features include:

  • Bond lengths : The N1-C2 bond (1.34 Å) and C5-N4 bond (1.32 Å) indicate partial double-bond character, stabilizing the conjugated system.
  • Dihedral angles : Substituents at positions 3, 6, and 7 adopt orientations perpendicular to the core plane to minimize steric hindrance.

Table 2: Crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives

Parameter Value (Å/°) Compound Analogue Source
N1-C2 bond length 1.34 ± 0.01 P6 (C₁₄H₁₂N₄O)
C5-N4 bond length 1.32 ± 0.02 P19 (C₁₅H₁₀F₂N₄O)
C6-COCH₃ dihedral angle 87.5° 3a (C₁₉H₁₅N₅O₂S)

Substituent Effects on Electronic Structure: Acetyl and Methyl Group Orientation

The acetyl (electron-withdrawing) and methyl (electron-donating) groups induce distinct electronic effects:

  • Acetyl group :
    • Reduces electron density at position 6, confirmed by downfield shifts in ¹³C NMR (δ ~190 ppm for carbonyl carbon).
    • Stabilizes the LUMO (-2.8 eV), enhancing electrophilic reactivity at position 3.
  • Methyl group :
    • Increases electron density at position 7, evidenced by upfield ¹H NMR shifts (δ 2.32 ppm for -CH₃).
    • Ortho-directing effects favor regioselective functionalization at position 5.

Table 3: Electronic effects of substituents

Substituent Position NMR Shift (δ, ppm) LUMO Energy (eV)
-COCH₃ 6 190 (¹³C) -2.8
-CH₃ 7 2.32 (¹H) -1.9

Data synthesized from .

Properties

IUPAC Name

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSWMPRBOLNAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348638
Record name 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83702-52-7
Record name 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Acetylacetone

One of the primary methods for synthesizing 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetylacetone. The process can be summarized as follows:

  • Reagents :

    • 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile
    • Acetylacetone
    • N,N-Dimethylformamide dimethyl acetal (DMFDMA)
  • Procedure :

    • Mix acetylacetone with DMFDMA at room temperature for 24 hours.
    • Add the amino pyrazole derivative and stir to facilitate the reaction.
  • Yield : The method typically yields a significant amount of the desired compound, with the formation being confirmed through spectroscopic methods such as IR and NMR.

Cyclocondensation Reactions

Another effective synthesis route is through cyclocondensation reactions involving β-enaminones and NH-3-aminopyrazoles:

  • Reagents :

    • β-enaminones
    • NH-3-aminopyrazoles
  • Procedure :

    • Perform a one-pot reaction under microwave irradiation to enhance yield and reduce reaction time.
  • Yield : This method has shown to produce high yields (up to 98%) of various pyrazolo[1,5-a]pyrimidine derivatives, including the target compound.

Condensation with Aromatic Aldehydes

The compound can also be synthesized by condensing the pyrazolo derivative with aromatic aldehydes:

  • Reagents :

    • Compound derived from previous steps
    • Various aromatic aldehydes
  • Procedure :

    • Stir the mixture in an appropriate solvent (often ethanol) at elevated temperatures.
  • Yield : This method allows for the formation of arylidene derivatives, which can further undergo transformations to yield the desired product.

Summary of Preparation Methods

Method Key Reagents Conditions Yield
Reaction with Acetylacetone Acetylacetone, DMFDMA, Amino Pyrazole Room temperature, 24 hours High
Cyclocondensation β-enaminones, NH-3-Aminopyrazoles Microwave-assisted Up to 98%
Condensation with Aldehydes Pyrazolo derivative, Aromatic Aldehydes Elevated temperature in ethanol Variable

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The pyrazolo[1,5-a]pyrimidine core is a common template for derivatives with varied substituents, leading to distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties/Applications Reference
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-acetyl, 7-methyl, 3-cyano 243.25 g/mol Potential intermediate for bioactive molecules; acetyl group may enhance electrophilicity.
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-amino, 5-methyl, 3-cyano 199.20 g/mol Precursor for antimicrobial agents; amino group enables nucleophilic reactions.
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-chloro, 7-hydroxy, 6-isopropyl, 3-cyano 265.70 g/mol Chloro substituent increases electrophilicity; hydroxy group may improve solubility.
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-amino, 6-phenyl, 3-cyano 235.24 g/mol Aromatic phenyl group enhances π-π stacking; explored in PET imaging probes.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine hybrid with furan and cyano groups 403.39 g/mol Extended conjugation improves UV absorption; used in material science.

Physicochemical Properties

  • Solubility : The acetyl group in this compound may reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., 5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) .
  • Metabolic Stability : Nitrile groups generally confer resistance to oxidative metabolism, while acetyl groups may undergo hydrolysis, impacting pharmacokinetics .

Biological Activity

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 83702-52-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a pyrazole ring fused with a pyrimidine ring, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 200.2 g/mol
  • InChIKey : OVSWMPRBOLNAMS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways involved in disease processes, leading to potential therapeutic effects.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values indicating potent activity against MCF-7 breast cancer cells (IC50 = 19.70 ± 0.89 μM) .

Antioxidant Properties

Antioxidant activities have been observed in studies evaluating the ability of the compound to scavenge free radicals. The antioxidant capacity was measured using standard assays, revealing promising results that suggest potential applications in oxidative stress-related conditions .

Anti-Diabetic Effects

The compound has been studied for its anti-diabetic properties through the inhibition of α-glucosidase. One derivative exhibited an IC50 value of 15.2 ± 0.4 μM, significantly more potent than acarbose (IC50 = 750.0 ± 1.5 μM), indicating its potential as a therapeutic agent for diabetes management .

Anti-Arthritic Activity

In vitro studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess anti-arthritic properties by inhibiting protein denaturation and proteolytic activity . This suggests potential applications in treating inflammatory conditions such as arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid StructureAnticancer
7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile StructureModerate cytotoxicity
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile StructureLimited activity

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by Vahedi et al. synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and assessed their cytotoxicity against breast cancer cells . The findings indicated that certain derivatives exhibited potent anticancer activity with low IC50 values.
  • Antioxidant Assessment : Another research evaluated the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives using DPPH and ABTS assays. The results highlighted significant scavenging activities compared to standard antioxidants .
  • Diabetes Management Study : A comparative analysis involving α-glucosidase inhibition revealed that certain derivatives of the compound were significantly more effective than existing diabetic medications like acarbose .

Q & A

Q. What are the established synthetic methodologies for preparing 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its analogs?

The synthesis typically involves cyclocondensation of aminopyrazole precursors with electrophilic reagents under controlled conditions. For example:

  • Deep eutectic solvents (DES) are used for eco-friendly synthesis, achieving yields >80% by optimizing reaction time and temperature (e.g., reflux at 80–100°C) .
  • Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent) to stabilize intermediates .
  • Post-functionalization steps (e.g., acetylation) introduce substituents at positions 6 and 7 .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy (1H, 13C): Assigns substituent positions (e.g., acetyl group at C6, methyl at C7) and confirms regioselectivity .
  • IR spectroscopy : Detects functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass spectrometry (MS) : Matches molecular ion peaks to theoretical m/z values (e.g., [M+H]+ for C10H9N5O: 230.08) .
  • HPLC : Monitors purity (>95%) and identifies byproducts .

Q. What are common synthetic byproducts and how are they characterized?

Common impurities include:

  • Regioisomers (e.g., acetyl group at C5 instead of C6) due to competing reaction pathways .
  • Incomplete acetylation : Detected via TLC and resolved by column chromatography .
  • Oxidation byproducts : Characterized using MS and NMR to differentiate from the target compound .

Advanced Research Questions

Q. How can computational methods optimize the synthesis conditions and predict reaction outcomes?

  • Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states, reducing trial-and-error experimentation .
  • Machine learning analyzes historical reaction data (e.g., solvent polarity, temperature) to predict optimal yields .
  • Molecular docking screens substituent effects on binding affinity, guiding targeted synthesis (e.g., trifluoromethyl groups enhance kinase inhibition) .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for biological activity?

  • Systematic substitution : Modify positions 5, 6, and 7 (e.g., replace acetyl with cyclopropyl or trifluoromethyl groups) and test in vitro .
  • Dose-response assays : Use IC50 values to compare potency against cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzymatic inhibition studies : Measure activity against kinases (e.g., PI3K) to identify pharmacophore requirements .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Re-evaluate assay conditions : Standardize cell lines, incubation times, and solvent systems (e.g., DMSO concentration) .
  • Verify compound purity : Use HPLC and elemental analysis to rule out impurities as confounding factors .
  • Meta-analysis : Compare substituent effects across analogs (e.g., methyl vs. phenyl groups at C7) to identify trends .

Q. How can X-ray crystallography contribute to structural validation and drug design?

  • Confirm planar geometry : X-ray data (e.g., ) validates computational models and identifies intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • Co-crystallization studies : Resolve binding modes with target proteins (e.g., kinases) to guide rational design .

Q. What methodologies ensure compound stability during storage and biological testing?

  • Accelerated stability studies : Expose the compound to varied pH (3–9), temperatures (4–40°C), and light to identify degradation pathways .
  • Lyophilization : Stabilize hygroscopic derivatives for long-term storage .
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of acetyl groups) over time .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodYield (%)Key ConditionsAdvantagesReferences
Cyclocondensation75–85DES, 80°C, 6hEco-friendly, high purity
Hydrazine Hydrate60–70Ethanol/DMF, reflux, 12hVersatile for amino derivatives
Post-functionalization50–65Acetic anhydride, 0°CIntroduces acetyl groups

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueDiagnostic SignalsApplication ExampleReferences
1H NMRδ 2.5 ppm (s, 3H, CH3), δ 8.2 ppm (s, 1H, H-2)Confirms methyl and pyrimidine protons
IR2220 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)Detects nitrile and carbonyl groups
MS[M+H]+ = 230.08Validates molecular formula

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